3-Methoxycarbonyl-5-methylbenzoic acid

Description

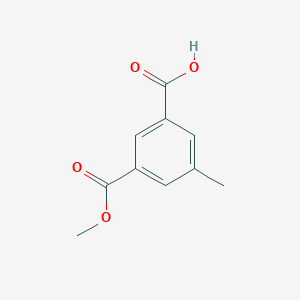

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSIZJKPKTXMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428416 | |

| Record name | 3-methoxycarbonyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167299-68-5 | |

| Record name | 3-methoxycarbonyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid, identified by the CAS number 167299-68-5 , is a bespoke aromatic carboxylic acid of significant interest within the realms of medicinal chemistry and organic synthesis.[1][2] Structurally, it is a derivative of isophthalic acid, featuring a methyl group and a methoxycarbonyl group at the 5- and 3-positions of the benzene ring, respectively. This substitution pattern imparts a unique combination of steric and electronic properties, rendering it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound has emerged as a potent inhibitor of xanthine oxidoreductase, an enzyme pivotal in purine metabolism and implicated in conditions such as gout.[3] Its ability to inhibit the production of uric acid in cellular assays underscores its potential as a lead scaffold for the development of novel therapeutics.[3] This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its current and potential applications in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key identifiers and properties. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not widely reported in the literature and may require experimental determination.

| Property | Value | Reference |

| CAS Number | 167299-68-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | |

| IUPAC Name | 3-(Methoxycarbonyl)-5-methylbenzoic acid | |

| Synonyms | 5-Methylisophthalic acid monomethyl ester | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | [3][4] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Predicted XlogP | 2.2 |

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃).

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

-

δ ~8.0-8.5 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the protons at positions 2, 4, and 6.

-

δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may be exchangeable with D₂O.

Synthesis and Purification

The synthesis of this compound can be logically approached from its parent dicarboxylic acid, 5-methylisophthalic acid. The overall synthetic strategy involves two key stages: the synthesis of the precursor followed by a selective mono-esterification.

Part 1: Synthesis of 5-Methylisophthalic Acid (CAS: 499-49-0)

The precursor, 5-methylisophthalic acid, can be synthesized via the oxidation of 1,3,5-mesitylene.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, combine 1,3,5-mesitylene, glacial acetic acid (as the solvent), cobalt acetate, manganese acetate, and potassium bromide (as catalysts).[2]

-

Oxidation: Heat the reaction mixture to reflux while bubbling oxygen or air through the solution. The progress of the oxidation of two of the three methyl groups can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to allow the product, 5-methylisophthalic acid, to precipitate. The crude product can be isolated by filtration.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as water or an aqueous alcohol mixture, to yield pure 5-methylisophthalic acid. The reported melting point of 5-methylisophthalic acid is in the range of 295-302 °C.[5]

Part 2: Selective Mono-esterification to this compound

The selective esterification of one of the two carboxylic acid groups of 5-methylisophthalic acid is the key step. Due to the symmetrical nature of the starting material, the two carboxylic acid groups are chemically equivalent. Therefore, a statistical mixture of the starting material, the desired mono-ester, and the di-ester is expected. The reaction conditions can be optimized to favor the formation of the mono-ester. A plausible method is based on the partial saponification of the corresponding dimethyl ester.

Proposed Experimental Protocol:

-

Diesterification: Convert 5-methylisophthalic acid to its dimethyl ester, dimethyl 5-methylisophthalate. This can be achieved under standard Fischer esterification conditions (methanol with a catalytic amount of strong acid like H₂SO₄) or by conversion to the diacyl chloride with thionyl chloride (SOCl₂) followed by reaction with methanol.

-

Partial Saponification: Dissolve the purified dimethyl 5-methylisophthalate in methanol. Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water.[6][7] The reaction should be stirred at room temperature or with gentle heating and monitored closely by TLC to maximize the yield of the mono-ester.

-

Work-up and Isolation: Once the reaction has reached the optimal point, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The product, being a carboxylic acid, will likely precipitate out of the aqueous methanol solution. If not, the solvent can be partially removed under reduced pressure, and the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product will be a mixture of the starting diester, the desired mono-ester, and the diacid. This mixture can be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated, should effectively separate the components. The fractions containing the pure this compound can be combined and the solvent evaporated to yield the final product.

Applications in Drug Discovery and Research

The primary reported biological activity of this compound is its potent inhibition of xanthine oxidoreductase.[3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory arthritis. By inhibiting this enzyme, this compound reduces the production of uric acid, making it a promising scaffold for the development of new anti-gout medications.[3]

Beyond its direct biological activity, its bifunctional nature—possessing both a carboxylic acid and a methyl ester—makes it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dictated by its two key functional groups: the carboxylic acid and the methyl ester.

-

Carboxylic Acid: This group is acidic and will undergo typical reactions of carboxylic acids, such as deprotonation with a base, conversion to an acyl chloride, esterification, and amide bond formation.

-

Methyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst. The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The differential reactivity of these two groups can be exploited for selective chemical modifications. For instance, amide bond formation can be achieved selectively at the carboxylic acid position using standard peptide coupling reagents, leaving the methyl ester intact.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9]

Conclusion

This compound is a molecule with demonstrated potential in the field of drug discovery, particularly as an inhibitor of xanthine oxidoreductase. Its synthesis, while requiring careful control of reaction conditions to achieve selectivity, is feasible using established organic chemistry methodologies. As a versatile building block, it offers numerous possibilities for further chemical modification, making it a valuable tool for medicinal chemists and researchers in the life sciences. This guide provides a foundational understanding of this compound, intended to facilitate its synthesis, characterization, and application in pioneering research endeavors.

References

- Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.

- ResearchGate.

- Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- Google Patents.

- ResearchGate. In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve?. [Link]

- Taylor & Francis. Isophthalic acid – Knowledge and References. [Link]

- PERGAN. Isophthalic Acid – Enhance Resin Durability and Performance. [Link]

- PubChem. 5-Methylisophthalic acid. [Link]

- Organic Chemistry Portal.

- Google Patents. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

Sources

- 1. chembk.com [chembk.com]

- 2. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]

- 3. CAS 167299-68-5: this compound [cymitquimica.com]

- 4. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]

- 5. B25496.03 [thermofisher.com]

- 6. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 3-Methoxycarbonyl-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delineates the essential physical, chemical, and pharmacological characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid. As a Senior Application Scientist, my objective is to transcend a mere compilation of data. Instead, this document provides a holistic understanding of the compound, grounded in established scientific principles and supported by empirical evidence. We will explore not only its intrinsic properties but also the causal relationships that govern its behavior and potential applications, particularly within the realm of drug discovery and development. Every piece of information is meticulously referenced to authoritative sources, ensuring the integrity and reliability of this guide.

Molecular Identity and Structure

This compound, also known as monomethyl 5-methylisophthalate, is an aromatic dicarboxylic acid monoester. Its structure features a benzene ring substituted with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5, respectively.

The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The carboxylic acid and methyl ester groups provide sites for hydrogen bonding and potential ester hydrolysis or amidation, while the methyl group contributes to its lipophilicity.

Key Identifiers:

-

IUPAC Name: 3-(methoxycarbonyl)-5-methylbenzoic acid

-

CAS Number: 167299-68-5[1]

-

InChI: InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)[1]

-

SMILES: CC1=CC(=CC(=C1)C(=O)OC)C(=O)O[1]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.

| Property | Value/Description | Source(s) |

| Melting Point | 154-158 °C | [4][5] |

| Boiling Point | 143.3 °C (Note: This value seems low and may be from a measurement under high vacuum) | [5] |

| Purity | Typically ≥95% from commercial suppliers | [6] |

| Appearance | White to off-white solid | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. | |

| pKa | Predicted to be in the range of 3-4 for the carboxylic acid group, similar to other benzoic acid derivatives. | |

| Predicted XlogP | 2.2 | [2] |

Synthesis and Reactivity

Synthetic Approach: Selective Monoesterification

The most logical synthetic route to this compound is the selective monoesterification of its parent dicarboxylic acid, 5-methylisophthalic acid. This can be achieved through several established methods:

-

Controlled Esterification with Stoichiometric Base: A common strategy involves the use of a slight excess of a base (e.g., sodium hydroxide) to deprotonate one of the carboxylic acid groups, followed by esterification of the remaining free acid with methanol in the presence of an acid catalyst or a coupling agent. The reaction of dimethyl 5-iodoisophthalate with sodium hydroxide in methanol and dichloromethane is a documented example of selective mono-saponification, which is the reverse of the desired reaction but illustrates the principle of selectivity.[4]

-

Fischer-Speier Esterification with Controlled Stoichiometry: By carefully controlling the stoichiometry of methanol and the acid catalyst, it is possible to favor the formation of the monoester.

-

Enzymatic Esterification: Lipases can be employed for the regioselective esterification of dicarboxylic acids, offering a greener and often more selective alternative to traditional chemical methods.

A general two-step synthesis for a related compound, mono-methyl isophthalate, involves the initial formation of the diester followed by selective hydrolysis of one ester group with sodium hydroxide in methanol.[7] A similar approach could be adapted for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as:

-

Salt formation: Reaction with a base will form the corresponding carboxylate salt.

-

Esterification: Further esterification is possible, though it may require more forcing conditions than the initial monoesterification.

-

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will form the corresponding amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

-

Methyl Ester: The ester group is susceptible to:

-

Hydrolysis: Saponification with a strong base will yield the dicarboxylate salt of 5-methylisophthalic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

-

Aminolysis: Reaction with amines can lead to the formation of an amide.

-

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents (meta-directing carboxylic acid and ester, ortho/para-directing methyl group) will influence the position of substitution.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and ester groups and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the methyl ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1720-1740 cm⁻¹.

-

C-O stretching bands for the carboxylic acid and ester groups in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the hydroxyl group from the carboxylic acid, and the entire methoxycarbonyl group.

Applications in Drug Discovery and Development

Potential as a Xanthine Oxidoreductase (XOR) Inhibitor

Emerging evidence suggests that this compound is a potent inhibitor of the enzyme xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Therefore, inhibitors of XOR are a critical class of drugs for the treatment of gout.[8][9][10]

The inhibitory activity of this compound is likely due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing it.[11] The specific interactions, whether through hydrogen bonding, hydrophobic interactions, or coordination with the molybdenum cofactor, would require further investigation, potentially through X-ray crystallography of the enzyme-inhibitor complex.[1][11]

Scaffold for Medicinal Chemistry

Beyond its potential as an XOR inhibitor, the trifunctional nature of this compound makes it an attractive scaffold for the synthesis of compound libraries in drug discovery. The distinct reactivity of the carboxylic acid and methyl ester groups allows for orthogonal chemical modifications, enabling the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols for the characterization of this compound, based on standard laboratory procedures.

Determination of Melting Point

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

¹H and ¹³C NMR Spectroscopy

-

Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts, integration, and coupling constants are analyzed to confirm the structure.

FT-IR Spectroscopy

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded using a Fourier-transform infrared spectrometer.

-

The characteristic absorption bands are assigned to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

The solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

A gradient or isocratic mobile phase is used to elute the compound.

-

The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks detected by a UV detector. A similar method has been described for the analysis of 5-methylisophthalic acid.[12]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure and the presence of multiple reactive functional groups make it a valuable building block for the synthesis of novel therapeutic agents. The emerging evidence of its activity as a xanthine oxidoreductase inhibitor highlights a promising avenue for the development of new treatments for gout and other conditions associated with hyperuricemia. This guide provides a comprehensive overview of its known properties and offers a framework for its further investigation and application in drug discovery and development. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this intriguing molecule.

References

- PubChem. 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]

- PubMed. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. [Link]

- PubChemLite. 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4). [Link]

- PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid. [Link]

- King-Pharm. This compound [ 167299-68-5 ]. [Link]

- Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.

- The Royal Society of Chemistry.

- Supporting Inform

- PubChem. 3,5-Bis(methoxycarbonyl)benzoic acid. [Link]

- Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]

- The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]

- PubChem. 5-Methylisophthalic acid. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

- SIELC Technologies. 5-Methylisophthalic acid. [Link]

- Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

- Frontiers.

Sources

- 1. CAS 167299-68-5: this compound [cymitquimica.com]

- 2. PubChemLite - 3-(methoxycarbonyl)-5-methylbenzoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Methoxycarbonyl)-5-methylbenzoic acid [oakwoodchemical.com]

- 4. 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. 167299-68-5 this compound [chemsigma.com]

- 6. 167299-68-5 | 3-(Methoxycarbonyl)-5-methylbenzoic acid - Moldb [moldb.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. Frontiers | Xanthine Oxidoreductase Inhibitor Use Associated With Reduced Risk of Sarcopenia and Severe Sarcopenia in Patients Undergoing Hemodialysis [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Methylisophthalic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxycarbonyl-5-methylbenzoic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into its molecular characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known by its synonym 5-Methylisophthalic acid monomethyl ester, is an aromatic carboxylic acid derivative. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a toluene backbone, makes it a valuable building block in organic synthesis.

The fundamental properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol [1] |

| CAS Number | 167299-68-5[1] |

| IUPAC Name | 3-(methoxycarbonyl)-5-methylbenzoic acid |

| Synonyms | 5-Methylisophthalic acid monomethyl ester, 3-Methoxycarbonyl-5-methylbenzoate[1] |

| Appearance | White to off-white solid (predicted) |

| Melting Point | 154-158 °C |

| Boiling Point | 356.8 °C (predicted) |

The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting ester group, along with the aromatic ring, dictates its solubility and reactivity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Chemical Structure and Identification

The chemical structure of this compound is foundational to understanding its reactivity and function in complex syntheses.

Synthesis Protocol

A common and efficient method for the preparation of this compound involves the selective mono-hydrolysis of the corresponding diester, dimethyl 5-methylisophthalate. This method is advantageous due to the differential reactivity of the two ester groups, allowing for a controlled reaction.

Experimental Protocol: Selective Hydrolysis of Dimethyl 5-methylisophthalate

This protocol is adapted from established procedures for the synthesis of similar mono-acid, mono-ester isophthalate derivatives.

Materials:

-

Dimethyl 5-methylisophthalate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl, concentrated)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve dimethyl 5-methylisophthalate (1.0 eq) in a mixture of methanol and dichloromethane.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise at room temperature. The use of a slight excess of base ensures the reaction proceeds to completion.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diester and the appearance of a more polar product spot.

-

Solvent Removal: Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add water, dichloromethane, and ethyl acetate. A white precipitate of the sodium salt of the product may form.

-

Acidification: Transfer the mixture to a separatory funnel and add concentrated hydrochloric acid dropwise with vigorous shaking until the aqueous layer is acidic (pH ~2). This will protonate the carboxylate to form the free carboxylic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.

Spectroscopic Analysis and Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm). The substitution pattern will lead to specific splitting patterns (singlets or finely split signals).

-

Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3 hydrogens.

-

Toluene Methyl Protons: A singlet around δ 2.4 ppm, integrating to 3 hydrogens.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid and ester carbonyls.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with quaternary carbons showing lower intensity.

-

Methoxy Carbon: A signal around δ 52 ppm.

-

Toluene Methyl Carbon: A signal in the aliphatic region, around δ 21 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O Stretch (Carbonyls): A strong, sharp absorption band around 1680-1725 cm⁻¹. This band may appear as two distinct peaks or a broadened peak due to the two different carbonyl environments.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M+): The mass spectrum will show a molecular ion peak at m/z = 194.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH, M-17), a methoxy radical (-OCH₃, M-31), and a carboxyl group (-COOH, M-45). The loss of carbon monoxide (-CO, M-28) is also a possibility.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to be incorporated into larger scaffolds through either the carboxylic acid or the ester moiety.

While specific examples of its direct use in late-stage drug candidates are not widely published in readily accessible literature, its structural motifs are present in a variety of biologically active compounds. Benzoic acid derivatives are a common feature in many approved drugs, and the ability to selectively functionalize the aromatic ring makes compounds like this valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, it can serve as a precursor for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.

The carboxylic acid can be converted to an amide, a common functional group in pharmaceuticals, while the ester can be hydrolyzed to the di-acid or reduced to an alcohol, providing further points for diversification.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin irritation and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If skin irritation occurs, seek medical advice.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes, make it an important tool for researchers and scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the development of novel chemical entities.

References

- Oakwood Chemical. 3-(Methoxycarbonyl)-5-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic acid

Foreword: The Strategic Importance of 3-Methoxycarbonyl-5-methylbenzoic acid

This compound, also known as monomethyl 5-methylisophthalate, is a crucial bifunctional organic molecule. Its structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, makes it a highly versatile building block in organic synthesis. This is particularly true in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialized polymers. The differential reactivity of the acid and ester functionalities allows for selective chemical transformations, enabling the regioselective construction of elaborate target molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just protocols but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Route 1: Selective Mono-Hydrolysis of Dimethyl 5-methylisophthalate

This is one of the most common and direct routes. The strategy hinges on the selective saponification of one of the two ester groups of the readily accessible dimethyl 5-methylisophthalate. The key to success is precise control over reaction stoichiometry and conditions to favor mono-hydrolysis and minimize the formation of the diacid byproduct.

Conceptual Workflow

Caption: Selective mono-hydrolysis pathway.

Detailed Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 5-methylisophthalate (1 equivalent) in a mixture of methanol and dichloromethane. A typical solvent ratio would be 2:1 methanol to dichloromethane.

-

Saponification: Prepare a solution of sodium hydroxide (1.05 equivalents) in methanol. Add this solution dropwise to the solution of the diester at room temperature over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.

-

Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation of the Salt: To the resulting residue, add water, dichloromethane, and ethyl acetate. Stir the mixture vigorously. A white precipitate, the mono-sodium salt of the product, will form. Collect this solid by vacuum filtration and wash it with a mixture of dichloromethane and ethyl acetate, followed by a wash with cold water.

-

Acidification: Transfer the collected solid (the mono-sodium salt) to a separatory funnel. Add ethyl acetate and an aqueous solution of hydrochloric acid (e.g., 1M HCl) until the pH of the aqueous layer is acidic (pH ~2). Shake the funnel vigorously until all the solid has dissolved.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from methanol can be performed for further purification.

Expertise & Mechanistic Insights

The success of this synthesis lies in the precise control of stoichiometry. Using only a slight excess of sodium hydroxide (1.05 equivalents) ensures that there is not enough base to hydrolyze both ester groups on a significant portion of the starting material molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of one of the ester groups.

The choice of a mixed solvent system (methanol/dichloromethane) is strategic. Methanol is necessary to dissolve the sodium hydroxide, while dichloromethane helps to keep the less polar starting material in solution. The reaction is typically run at room temperature to provide a controlled rate of hydrolysis, which further favors the mono-hydrolyzed product. Higher temperatures would increase the rate of the second hydrolysis step, leading to a higher yield of the undesired 5-methylisophthalic acid.

The isolation procedure takes advantage of the different solubilities of the starting material, the mono-sodium salt, and the final product. The mono-sodium salt is insoluble in the mixed organic solvent system used after the initial reaction, allowing for its easy separation by filtration. Subsequent acidification then converts the salt to the free carboxylic acid, which is soluble in ethyl acetate, allowing for its extraction from the aqueous medium.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Dimethyl 5-methylisophthalate | [1] |

| Key Reagents | Sodium Hydroxide, Methanol, Dichloromethane, HCl | [1] |

| Reaction Time | 24 hours | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | ~84% | [1] |

Route 2: Grignard Reaction of Methyl 3-bromo-5-methylbenzoate

This pathway utilizes classic organometallic chemistry to introduce the second carboxyl group. It begins with methyl 3-bromo-5-methylbenzoate, which is converted into a Grignard reagent. This highly nucleophilic species is then reacted with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the desired product.[2]

Conceptual Workflow

Caption: Oxidation and subsequent esterification pathway.

Detailed Experimental Protocol

Part A: Oxidation of 3,5-Dimethylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent, such as aqueous pyridine or a mixture of acetone and water. [3]2. Oxidation: Heat the solution to approximately 80°C. Add potassium permanganate (KMnO4) (2 equivalents) portion-wise over about 45 minutes. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion and Workup: After the addition is complete, continue heating for another 1.5 hours. A brown precipitate of manganese dioxide will form. Cool the reaction mixture and filter the hot solution to remove the manganese dioxide.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid. A white precipitate of 5-methylisophthalic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Selective Mono-esterification of 5-Methylisophthalic Acid

This step can be challenging. One approach is a Fischer esterification under carefully controlled conditions.

-

Esterification: Suspend 5-methylisophthalic acid (1 equivalent) in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). [4][5]2. Reaction Control: Heat the mixture to reflux and monitor the reaction closely using TLC or HPLC. The goal is to stop the reaction when the formation of the mono-ester is maximized, before a significant amount of the diester is formed. This may require careful timing and optimization.

-

Workup and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted diacid and the sulfuric acid catalyst. The desired mono-ester will remain in the organic phase. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Further purification may be necessary using column chromatography.

Expertise & Mechanistic Insights

The oxidation of an alkyl side chain on a benzene ring with potassium permanganate is a classic transformation. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen. The selectivity in oxidizing only one methyl group can be difficult to control. Often, a mixture of the desired product, unreacted starting material, and the over-oxidized tricarboxylic acid is obtained. Careful control of the stoichiometry of the oxidizing agent and the reaction time is crucial.

Selective mono-esterification of a symmetric diacid like 5-methylisophthalic acid is inherently difficult. The reactivity of the two carboxylic acid groups is identical. Achieving a good yield of the mono-ester often relies on statistical methods (using a limited amount of the esterifying agent) or by stopping the reaction at an optimal time. An alternative approach, not detailed in the protocol above, could involve protecting one of the acid groups, esterifying the other, and then deprotecting. However, this adds extra steps to the synthesis.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylbenzoic Acid | [6] |

| Key Reagents | KMnO4, H2SO4, Methanol | [3][4] |

| Reaction Conditions | Elevated temperature for oxidation and reflux for esterification | [3][5] |

| Typical Yield | Variable, depends heavily on the selectivity of both steps |

Conclusion

The synthesis of this compound can be approached from several different strategic starting points. The selective mono-hydrolysis of dimethyl 5-methylisophthalate represents a highly efficient and high-yielding route, provided that the reaction conditions are carefully controlled. The Grignard-based approach offers a classic and robust method for introducing the second carboxyl functionality, although it requires stringent anhydrous conditions. The oxidation pathway, while conceptually straightforward, presents significant challenges in achieving the required selectivity. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity in the final product. Each pathway offers valuable insights into the principles of organic synthesis, from the control of stoichiometry and reaction conditions to the application of classic named reactions.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.

- ChemicalBook. (n.d.). 3-BROMO-5-METHYL-BENZOIC ACID METHYL ESTER | 478375-40-5.

- ChemicalBook. (n.d.). 5-IODO-MONO-METHYL ISOPHTHALATE synthesis.

- Guidechem. (n.d.). What is the synthesis and application of Mono-methyl isophthalate?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-5-Methyl-Benzoic Acid Methyl Ester in Advanced Chemical Synthesis.

- Google Patents. (n.d.). CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.

- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.

- ChemicalBook. (n.d.). Methyl 5-nitroisophthalate synthesis.

- Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.

- ResearchGate. (2025, August 6). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.

- Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid.

- Unknown. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction.

- Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid.

- HMDB. (2021, September 10). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063).

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.

- Googleapis.com. (n.d.). United States Patent Office.

- Google Patents. (n.d.). CN101279940A - Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof.

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

- Chemspace. (n.d.). 3-formyl-5-methylbenzoic acid - C9H8O3 | CSSS00009914923.

- PubChem. (n.d.). 3-Ethoxy-5-(methoxycarbonyl)benzoic acid.

- Sigma-Aldrich. (n.d.). 3,5-Dimethylbenzoic acid 99 499-06-9.

- NIST. (n.d.). Benzoic acid, 3,5-dimethyl-.

- ChemicalBook. (n.d.). 3-Formyl-5-methylbenzoic acid | 4481-27-0.

- Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.

- ECHEMI. (n.d.). 3-CHLORO-5-METHYL-BENZOIC ACID METHYL ESTER Formula.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- ChemicalBook. (n.d.). 5-Methylisophthalic acid | 499-49-0.

- PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid.

- NIH PubChem. (n.d.). 5-Methylisophthalic acid.

- Unknown. (n.d.). Preparation of Methyl Benzoate.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- PubChem. (n.d.). 3,5-Dimethylbenzoic acid.

- ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

- PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).

- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

Sources

- 1. 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. prepchem.com [prepchem.com]

- 6. mahavirsynthesis.com [mahavirsynthesis.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-methylbenzoic Acid

Introduction

3-Methoxycarbonyl-5-methylbenzoic acid, also known as 5-methylisophthalic acid monomethyl ester, is a valuable bifunctional organic building block. Its distinct substitution pattern, featuring a carboxylic acid, a methyl ester, and a methyl group on an aromatic ring, makes it a critical intermediate in the synthesis of pharmaceuticals, advanced polymers, and other high-value specialty chemicals. The strategic placement of the functional groups allows for sequential chemical modifications, providing a versatile scaffold for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is intended for researchers, chemists, and process development professionals. The guide will delve into the mechanistic underpinnings of each synthetic route, offer detailed, field-proven experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method based on laboratory or industrial-scale requirements.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis, which identifies the key precursors and strategic bond disconnections. The primary strategies revolve around the selective functionalization of the highly symmetrical and accessible starting material, 5-methylisophthalic acid.

Caption: Retrosynthetic analysis of this compound.

The two most prominent and practical synthetic routes are:

-

Route A: Selective Partial Hydrolysis. This pathway involves the synthesis of the symmetric diester, dimethyl 5-methylisophthalate, followed by the selective hydrolysis (saponification) of one of the two ester groups. This method offers excellent control and generally high yields.

-

Route B: Direct Selective Mono-esterification. This approach involves the direct esterification of 5-methylisophthalic acid with one equivalent of methanol. While more atom-economical, achieving high selectivity can be challenging, often resulting in a mixture of diacid, monoester, and diester.

This guide will focus primarily on Route A, as it represents a more robust and controllable strategy for obtaining a high-purity product. The synthesis of the key precursor, 5-methylisophthalic acid, will also be detailed.

Synthesis of the Key Precursor: 5-Methylisophthalic Acid

The availability of 5-methylisophthalic acid is the cornerstone of these synthetic strategies. While commercially available, its synthesis from inexpensive commodity chemicals is often more economical for large-scale production. The most common method is the selective oxidation of two of the three methyl groups of 1,3,5-mesitylene.

Catalytic Oxidation of 1,3,5-Mesitylene

This modern approach utilizes a mixed-metal catalyst system to achieve selective oxidation with air or oxygen, which is more environmentally benign than older methods using strong stoichiometric oxidants like nitric acid.

Mechanism Insight: The reaction proceeds via a free-radical mechanism, initiated by the cobalt catalyst. The Co(II)/Mn(II) system, in the presence of a bromide source, generates radical species that abstract a benzylic hydrogen from a methyl group. The resulting benzyl radical is then oxidized by air to a carboxyl group. The catalyst system is finely tuned to favor the formation of the dicarboxylic acid over the tricarboxylic acid (trimesic acid) or the monocarboxylic acid (3,5-dimethylbenzoic acid).

Experimental Protocol: Synthesis of 5-Methylisophthalic Acid [1]

-

Reaction Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and reflux condenser, add 1,3,5-mesitylene, glacial acetic acid (as the solvent), cobalt acetate, manganese acetate, and potassium bromide.

-

Reaction Conditions: Seal the reactor and pressurize with air or oxygen. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the uptake of oxygen.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 5-methylisophthalic acid, along with some byproducts, will precipitate from the acetic acid solution.

-

Purification: The crude solid is collected by filtration. A subsequent purification step is necessary to separate 5-methylisophthalic acid from 3,5-dimethylbenzoic acid and trimesic acid. This is effectively achieved by converting the mixture of acids to their corresponding methyl esters, separating the esters by distillation, and then hydrolyzing the desired dimethyl 5-methylisophthalate fraction back to the pure diacid.[1]

Route A: Synthesis via Selective Hydrolysis

This two-step route is often preferred due to the high selectivity and purity of the final product.

Caption: Workflow for the Selective Hydrolysis Pathway.

Step 1: Synthesis of Dimethyl 5-Methylisophthalate

The first step is the exhaustive esterification of 5-methylisophthalic acid to form the corresponding dimethyl ester.

Mechanism Insight: This reaction is a classic Fischer-Speier esterification. A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid groups, rendering them more electrophilic. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. The use of excess methanol and removal of water (a byproduct) drives the equilibrium towards the formation of the diester.

Experimental Protocol: Synthesis of Dimethyl 5-Methylisophthalate [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-methylisophthalic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours until all the solid has dissolved and the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude dimethyl 5-methylisophthalate, which can be purified by recrystallization or distillation.[1]

Step 2: Selective Mono-hydrolysis of Dimethyl 5-Methylisophthalate

This crucial step involves the saponification of one of the two chemically equivalent ester groups.

Mechanism Insight: The selectivity of this reaction is primarily governed by stoichiometry. By using precisely one equivalent of a strong base (e.g., sodium hydroxide), a statistical mono-hydrolysis is favored. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks one of the ester carbonyl carbons. The reaction is typically performed at room temperature to minimize the risk of the second ester group also hydrolyzing.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for dimethyl 5-iodoisophthalate[2])

-

Reaction Setup: Dissolve dimethyl 5-methylisophthalate (1.0 eq.) in a mixture of methanol and a co-solvent such as dichloromethane in a round-bottom flask.

-

Base Addition: Prepare a solution of sodium hydroxide (1.05 eq.) in water and add it dropwise to the stirred solution of the diester at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS to observe the conversion of the starting diester into the mono-acid/mono-ester product.

-

Isolation of the Sodium Salt: Remove the organic solvents under reduced pressure. The resulting solid is the monosodium salt of the product. This can be collected by filtration and washed with a non-polar organic solvent to remove any unreacted diester.

-

Acidification and Extraction: Transfer the sodium salt to a separatory funnel. Add ethyl acetate and then acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, causing the salt to convert to the free carboxylic acid, which will dissolve in the ethyl acetate layer.

-

Final Purification: Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent (e.g., methanol/water) to yield pure this compound.[2]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Selective Hydrolysis | Route B: Direct Mono-esterification |

| Starting Material | Dimethyl 5-methylisophthalate | 5-Methylisophthalic Acid |

| Number of Steps | 2 (from diacid) | 1 (from diacid) |

| Selectivity & Control | High (stoichiometrically controlled) | Moderate to Low (equilibrium-driven) |

| Yield | Generally high (e.g., >80% for hydrolysis step[2]) | Variable, often lower due to product mixture |

| Purification | Simpler; separation of acid from diester and diacid is straightforward | Difficult; requires separation of diacid, monoester, and diester |

| Scalability | Highly scalable and robust | More challenging to control on a large scale |

Conclusion

For the synthesis of this compound, the pathway involving the exhaustive esterification of 5-methylisophthalic acid to dimethyl 5-methylisophthalate, followed by a controlled, stoichiometric mono-hydrolysis (Route A), is the most reliable and recommended method for achieving high yields and purity. This strategy circumvents the selectivity challenges inherent in the direct mono-esterification of the diacid. The key precursor, 5-methylisophthalic acid, can be efficiently prepared on a large scale via the catalytic oxidation of 1,3,5-mesitylene, providing an economically viable route from basic feedstocks. This comprehensive approach ensures a robust and scalable synthesis suitable for both academic research and industrial drug development applications.

References

- CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google P

- This cit

Sources

Spectroscopic Profile of 3-Methoxycarbonyl-5-methylbenzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid (C₁₀H₁₀O₄), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive profile based on established spectroscopic principles and data from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a 1,3,5-trisubstituted benzene ring, featuring a carboxylic acid group, a methoxycarbonyl (ester) group, and a methyl group. This substitution pattern dictates a unique spectroscopic fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 194.19 g/mol .[1]

The following analytical workflow provides a systematic approach to the complete spectroscopic characterization of this compound.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data profile presented in this guide, based on expert prediction from related compounds, provides a robust framework for the structural identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for scientists working with this compound, enabling efficient and accurate analytical characterization.

References

- PubChem. (n.d.). 3-(methoxycarbonyl)-5-methylbenzoic acid. National Center for Biotechnology Information.

- Oakwood Chemical. (n.d.). 3-(Methoxycarbonyl)-5-methylbenzoic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Blog. (2025, June 30). What information can the infrared spectrum of P - Methylbenzoic Acid provide?.

- ResearchGate. (n.d.). IR spectra of benzoic acid.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

Sources

An In-depth Technical Guide to the Solubility of 3-Methoxycarbonyl-5-methylbenzoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document will delve into the theoretical principles governing its solubility, predictive assessments based on its physicochemical properties, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound and its Solubility

This compound is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester group attached to a benzene ring, with an additional methoxy substituent. Its molecular structure dictates its polarity, potential for hydrogen bonding, and ultimately, its solubility in different organic solvents. Understanding the solubility of this compound is critical in various applications, including synthetic organic chemistry, materials science, and particularly in the pharmaceutical industry, where solubility directly impacts formulation, bioavailability, and efficacy of active pharmaceutical ingredients (APIs).

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-(Methoxycarbonyl)benzoic acid[1][2] | 3-Methoxy-5-methylbenzoic acid[3][4] | Benzoic Acid[5] |

| Molecular Formula | C₁₀H₁₀O₅ | C₉H₈O₄ | C₉H₁₀O₃ | C₇H₆O₂ |

| Molecular Weight ( g/mol ) | 210.18[6][7] | 180.16 | 166.17 | 122.12 |

| XLogP3 | 1.8[6] | 1.8 | 1.7 | 1.9 |

| Melting Point (°C) | Not available | ~175 | 130-131 | 122.4 |

| pKa | Not available | ~3.8 | 4.15±0.10 | 4.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 | 2 |

The "like dissolves like" principle is a fundamental concept in predicting solubility.[8][9] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[9][10]

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): Due to the presence of a carboxylic acid and a methyl ester group, this compound is expected to exhibit good solubility in polar organic solvents. The carboxylic acid group can participate in hydrogen bonding with protic solvents like alcohols, while the ester and methoxy groups can interact through dipole-dipole forces with aprotic polar solvents like acetone. The lower members of aldehydes and ketones are generally miscible with water because they can form hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is anticipated to be significantly lower. While the benzene ring and methyl groups contribute some nonpolar character, the polar functional groups will dominate, leading to poor miscibility with nonpolar media.[10]

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): In these solvents, a moderate degree of solubility can be expected. Ethyl acetate, with its ester functionality, may offer favorable interactions.

The solubility of benzoic acid and its derivatives has been studied in various solvents, and these studies can provide a basis for our predictions. For instance, benzoic acid is soluble in methanol, ethanol, and ethyl acetate.[5]

Caption: Predicted solubility relationships based on polarity.

Theoretical Principles Influencing Solubility

Several key factors govern the solubility of an organic compound in a given solvent:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[10][11]

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate as they require a larger cavity to be formed in the solvent, which can be energetically unfavorable.[10]

-

pH: For ionizable compounds like carboxylic acids, the pH of the medium can have a dramatic effect on solubility.[10] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain accurate quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal saturation method (gravimetric analysis) is a reliable and widely used technique.[12]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.[12]

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.[12]

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dry residue of this compound.

-

4.3. Calculation of Solubility

The solubility can be calculated in various units, such as g/L or mol/L.

-

Mass of dissolved solute (g): (Mass of vial with dry residue) - (Mass of empty vial)

-

Volume of solvent (L): The volume of the filtered saturated solution collected.

-

Solubility (g/L): Mass of dissolved solute (g) / Volume of solvent (L)

This procedure should be repeated at different temperatures to understand the temperature dependence of solubility.

Caption: Isothermal Saturation Method Workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| Toluene | 25 | Experimental Data | Experimental Data |

| Hexane | 25 | Experimental Data | Experimental Data |

| Other Solvents | Other Temps | Experimental Data | Experimental Data |

Safety Considerations

When handling this compound and organic solvents, appropriate safety precautions must be taken. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[13][15][16]

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. While specific experimental data is not widely published, a strong predictive understanding can be derived from its physicochemical properties and the principles of chemical interactions. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is invaluable for the effective application of this compound in research and development.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).

- PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)benzoic acid. [Link]

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

- Lumen Learning. (n.d.). Factors affecting solubility. [Link]

- PubChem. (n.d.). 3-Methoxy-2-(methoxycarbonyl)benzoic acid. [Link]

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]

- BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

- PubChem. (n.d.). 3-Methoxybenzoic Acid. [Link]

- PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. [Link]

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

- ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

Sources

- 1. 1877-71-0|3-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Methoxy-5-methylbenzoic acid | 62089-34-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxy-2-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 358344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Structural Elucidation of 3-Methoxycarbonyl-5-methylbenzoic Acid: An Integrated Crystallographic and Computational Approach

Abstract